molecular formula C11H10N2O3 B12891112 2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid

2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid

Cat. No.: B12891112
M. Wt: 218.21 g/mol
InChI Key: OWEQOAQPGHFTSC-DUXPYHPUSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid: is a heterocyclic compound with the following chemical structure:

Molecular Formula: C10H10N2O3\text{Molecular Formula: } C_{10}H_{10}N_{2}O_{3} Molecular Formula: C10​H10​N2​O3​

It belongs to the oxazole family, which contains a five-membered ring containing both nitrogen and oxygen atoms. The compound’s systematic name reflects its structure: it consists of a benzo[d]oxazole ring fused to an acrylic acid moiety.

Preparation Methods

The synthetic route for 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves several steps. One common method is the reaction of 2-(chloromethyl)benzo[d]oxazole with glycine (aminoacetic acid). The chloromethyl group is replaced by the amino group from glycine, resulting in the desired compound. The reaction typically occurs under basic conditions.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: Substitution reactions can occur at the benzo[d]oxazole ring, affecting its substituents.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.

    Major Products: The major products depend on the specific reaction conditions and substituents. For instance, reduction could yield an amino acid derivative.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

    Biology: It may serve as a probe in biological studies due to its unique structure.

    Medicine: Investigating its pharmacological properties could reveal potential therapeutic applications.

    Industry: The compound might find use in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism by which 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid exerts its effects remains an area of research. It could interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can explore related oxazole derivatives. Notable examples include 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole , which exhibit antibacterial and antifungal activities, respectively .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(E)-3-[2-(aminomethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C11H10N2O3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6,12H2,(H,14,15)/b4-2+

InChI Key

OWEQOAQPGHFTSC-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CN

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CN

Origin of Product

United States

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